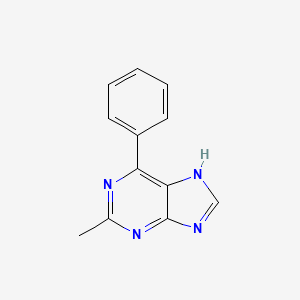2-methyl-6-phenyl-7H-purine
CAS No.: 918536-91-1
Cat. No.: VC15973372
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 918536-91-1 |
|---|---|
| Molecular Formula | C12H10N4 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 2-methyl-6-phenyl-7H-purine |
| Standard InChI | InChI=1S/C12H10N4/c1-8-15-10(9-5-3-2-4-6-9)11-12(16-8)14-7-13-11/h2-7H,1H3,(H,13,14,15,16) |
| Standard InChI Key | GKIXNPISXKIZRV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C2C(=N1)N=CN2)C3=CC=CC=C3 |
Introduction
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis protocols for 2-methyl-6-phenyl-7H-purine are available in the provided data, the Traube purine synthesis—a classical method involving cyclization of 4,5-diaminopyrimidines—offers a plausible pathway . For example, 6-methyl-8-phenyl-7H-purine was synthesized via cyclocondensation reactions, as reported in The Journal of Organic Chemistry (1965) . Adapting this approach, 2-methyl-6-phenyl-7H-purine could theoretically be synthesized by introducing methyl and phenyl groups at specific positions during precursor functionalization.
Reactivity Patterns
Substituents on the purine ring significantly alter reactivity. The methyl group at C2 may deactivate the ring toward electrophilic substitution, while the phenyl group at C6 could direct reactions to the ortho/para positions of the aromatic ring. Nucleophilic attacks at electron-deficient positions (e.g., C8) are also plausible, as seen in halogenated purine derivatives .
Physicochemical Properties
The phenyl group likely reduces aqueous solubility, while the methyl group may moderately increase lipophilicity, aligning with trends in substituted purines .
Spectral Analysis and Characterization
NMR Spectroscopy
Although direct NMR assignments for 2-methyl-6-phenyl-7H-purine are unavailable, studies on 7-substituted purine N-oxides provide valuable benchmarks . In 7-methylpurine-1-oxide, H-6 and H-8 protons resonate at δ = 8.85 and 8.12 ppm, respectively . For 2-methyl-6-phenyl-7H-purine, the phenyl group’s electron-withdrawing effect could deshield H-8, shifting its signal downfield (δ > 8.5 ppm) . The methyl group at C2 may cause upfield shifts for adjacent protons due to electron donation.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 210.0895 (calculated for C₁₂H₁₀N₄⁺). Fragmentation patterns might include loss of the phenyl group (resulting in m/z 119) or methyl group (leading to m/z 195) .
Challenges and Future Directions
The absence of experimental data on 2-methyl-6-phenyl-7H-purine underscores the need for targeted research. Key areas include:
-
Synthesis Optimization: Developing efficient routes to confirm structure and purity.
-
Spectroscopic Profiling: Conducting NMR, IR, and MS studies to establish reference spectra.
-
Biological Screening: Evaluating anticancer, antiviral, or anti-inflammatory activities in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume